molecular formula C38H72N2O31P2S B1247567 [6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol

[6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol

Cat. No. B1247567
M. Wt: 1147 g/mol
InChI Key: VBSCDZJTKSNLDU-SCKWAZNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having a 6-O-(2-aminoethylphosphono)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a tetrasaccharide derivative, a myo-inositol monophosphate derivative and an oligosaccharide phosphate. It derives from a myo-inositol.

Scientific Research Applications

Synthesis and Structural Analysis

  • The core tetrasaccharide of Trypanosoma cruzi glycoinositolphospholipids, which includes a similar structure, has been synthesized for detailed structural analysis. This synthesis aids in understanding the biological roles of these compounds in parasitic diseases (Hederos & Konradsson, 2005).

Role in Parasitic Diseases

  • In Plasmodium falciparum, the causative agent of malaria tropica, similar glycosylphosphatidylinositols (GPIs) have been identified. These GPIs are crucial for understanding the parasite's biology and pathogenicity factors (Gerold, Dieckmann-Schuppert & Schwarz, 1994).

GPI Biosynthesis in Leishmania

  • Research on Leishmania major has shed light on the early steps in GPI biosynthesis, highlighting the role of similar compounds in the development and survival of these parasites (Smith et al., 1997).

Insights into Glycoconjugates

  • Studies on the GPI structures of acetylcholinesterase from Torpedo californica and Leptomonas samueli have provided insights into the diverse roles of glycoconjugates in various organisms. These findings are relevant for understanding similar complex carbohydrate structures (Mehlert et al., 1994; Previato et al., 1997).

Chemical Synthesis for Further Research

  • The chemical synthesis of related glycosyl phosphatidylinositol (GPI) anchors from parasites like Trypanosoma brucei has been achieved. This synthesis provides a basis for further biochemical and pharmacological studies (Murakata & Ogawa, 1992).

properties

Product Name

[6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol

Molecular Formula

C38H72N2O31P2S

Molecular Weight

1147 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-5-[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-6-[[2-aminoethoxy(hydroxy)phosphoryl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate

InChI

InChI=1S/C38H72N2O31P2S/c39-5-7-62-72(56,57)63-12-16-20(45)23(48)30(55)37(67-16)70-34-26(51)18(43)13(9-41)64-38(34)60-11-15-19(44)22(47)29(54)36(66-15)68-31-14(10-42)65-35(17(40)21(31)46)69-32-27(52)24(49)25(50)28(53)33(32)71-73(58,59)61-6-3-1-2-4-8-74/h13-38,41-55,74H,1-12,39-40H2,(H,56,57)(H,58,59)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,37-,38+/m1/s1

InChI Key

VBSCDZJTKSNLDU-SCKWAZNNSA-N

Isomeric SMILES

C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)COP(=O)(O)OCCN)O)O)O)O)O)O)O)N)O)O)O)O

Canonical SMILES

C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)COP(=O)(O)OCCN)O)O)O)O)O)O)O)N)O)O)O)O

Origin of Product

United States

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